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molecular formula C13H11NO3 B8631334 5-Methoxy-2-(pyridin-3-yl)benzoic acid

5-Methoxy-2-(pyridin-3-yl)benzoic acid

Cat. No. B8631334
M. Wt: 229.23 g/mol
InChI Key: BRYZQVHVTMGWPZ-UHFFFAOYSA-N
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Patent
US07423030B2

Procedure details

This compound is synthesized according to the method described in 3.2. by reacting 2-bromo-5-methoxybenzoic acid pretreated with n-butyllithium with N-methoxy-N-methylnicotinamide. After precipitation in aqueous phase at pH 4, followed by filtration and drying, a beige-coloured powder is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([Li])CCC.CON(C)C(=O)[C:22]1[CH:27]=[CH:26][CH:25]=[N:24][CH:23]=1>>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:2]([C:22]2[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=2)=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CN=CC=C1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is synthesized
CUSTOM
Type
CUSTOM
Details
After precipitation in aqueous phase at pH 4
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
a beige-coloured powder is obtained

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=C(C(=O)O)C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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